

# Furo[3,2-b]pyridine-2-carbaldehyde molecular weight

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## Compound of Interest

Compound Name: *Furo[3,2-b]pyridine-2-carbaldehyde*

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An In-depth Technical Guide to **Furo[3,2-b]pyridine-2-carbaldehyde**: Synthesis, Characterization, and Applications

## Abstract

The furo[3,2-b]pyridine core represents a privileged heterocyclic scaffold, drawing significant interest in medicinal chemistry and materials science due to its unique electronic and structural characteristics.<sup>[1]</sup> This fused bicyclic system, comprising a  $\pi$ -excessive furan ring and a  $\pi$ -deficient pyridine ring, serves as an attractive pharmacophore for designing potent and selective modulators of various biological targets.<sup>[1][2]</sup> This technical guide focuses on a key derivative, **Furo[3,2-b]pyridine-2-carbaldehyde**, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline a robust synthetic methodology, detail its spectroscopic signature and chemical reactivity, and explore its applications, particularly in the realm of drug discovery.

## Core Physicochemical Properties

**Furo[3,2-b]pyridine-2-carbaldehyde** is a solid organic compound whose structural and electronic properties are foundational to its reactivity and biological activity. The fusion of the furan and pyridine rings creates a rigid, planar structure that is often advantageous for specific binding interactions with biological macromolecules.<sup>[1]</sup> The electron-withdrawing nature of the

pyridine nitrogen and the aldehyde group significantly influences the electron density distribution across the heterocyclic system.

Quantitative data for **Furo[3,2-b]pyridine-2-carbaldehyde** are summarized in the table below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub>	[3][4]
Molecular Weight	147.13 g/mol	[3]
Monoisotopic Mass	147.03203 Da	[4]
CAS Number	112372-05-1	[3]
IUPAC Name	furo[3,2-b]pyridine-2-carbaldehyde	[4]
Predicted XLogP	1.1	[4]
Appearance	Solid (predicted)	[5]

## Synthesis and Mechanistic Insights

The synthesis of the furo[3,2-b]pyridine core is a critical first step, which can be achieved through several strategies, including metal-mediated cross-coupling reactions followed by heteroannulation.[1] A common approach involves the construction of the furan ring onto a pre-functionalized pyridine precursor. The introduction of the 2-carbaldehyde functionality can be accomplished through various methods, such as the oxidation of a 2-methyl or 2-hydroxymethyl group on the furo[3,2-b]pyridine scaffold.

### General Synthetic Strategy

A prevalent method for constructing the furo[3,2-b]pyridine nucleus involves a Sonogashira cross-coupling followed by an intramolecular cyclization (heteroannulation).[1] This strategy offers high efficiency and regiochemical control. The subsequent formylation or oxidation provides the target aldehyde.

## Experimental Protocol: Synthesis via Oxidation

This protocol outlines a representative two-stage synthesis, starting from a suitable pyridine precursor to form the core, followed by oxidation to yield the aldehyde.

#### Stage 1: Synthesis of 2-Methylfuro[3,2-b]pyridine

- **Reaction Setup:** To a solution of 3-iodo-2-methoxypyridine in a suitable solvent like DMF, add 2-methyl-1-propargyl alcohol, a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ ), a copper(I) co-catalyst (e.g.,  $\text{CuI}$ ), and a base such as diisopropylamine.
- **Sonogashira Coupling:** Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon). The palladium and copper catalysts facilitate the coupling of the iodopyridine with the terminal alkyne.
- **Cyclization:** The intramolecular 5-endo-dig cyclization is often promoted by the reaction conditions or a subsequent workup step, leading to the formation of the furan ring fused to the pyridine core.
- **Purification:** After completion, the reaction is quenched, and the product is extracted and purified using column chromatography to yield 2-methylfuro[3,2-b]pyridine.

#### Stage 2: Oxidation to **Furo[3,2-b]pyridine-2-carbaldehyde**

- **Oxidation Setup:** Dissolve the 2-methylfuro[3,2-b]pyridine from Stage 1 in a suitable solvent (e.g., 1,4-dioxane).
- **Reagent Addition:** Add an oxidizing agent such as selenium dioxide ( $\text{SeO}_2$ ).  $\text{SeO}_2$  is a classic reagent for the oxidation of allylic and benzylic methyl groups to aldehydes.
- **Reaction:** Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
- **Workup and Purification:** Upon completion, the mixture is filtered to remove selenium byproducts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford **Furo[3,2-b]pyridine-2-carbaldehyde** as a solid.

Causality Behind Choices:

- **Catalyst System:** The Pd/Cu system is standard for Sonogashira couplings, where palladium facilitates the oxidative addition and reductive elimination steps, while copper(I) activates the alkyne.[1]
- **Oxidizing Agent:** Selenium dioxide is highly effective for the selective oxidation of an activated methyl group (adjacent to the furan oxygen and the aromatic system) to an aldehyde with minimal over-oxidation to the carboxylic acid.[6]

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*General Synthesis Workflow.*

## Spectroscopic Characterization

Unambiguous structural confirmation of **Furo[3,2-b]pyridine-2-carbaldehyde** relies on a combination of spectroscopic techniques. The data presented below are predicted or based on analogous furan-2-carboxaldehyde and furo[b]pyrrole structures.[7][8]

Technique	Key Features and Expected Values
$^1\text{H}$ NMR	Aldehyde Proton (CHO): A singlet in the downfield region, typically $\sim 9.7\text{-}10.0$ ppm. [8]Aromatic Protons: Signals corresponding to the protons on the furan and pyridine rings, expected in the range of $\sim 7.0\text{-}8.5$ ppm, with coupling patterns dictated by their positions.
$^{13}\text{C}$ NMR	Carbonyl Carbon (C=O): A characteristic signal in the highly deshielded region, $\sim 175\text{-}185$ ppm. Aromatic Carbons: Signals for the seven other carbons in the aromatic system, typically between $\sim 110\text{-}160$ ppm.
IR Spectroscopy	C=O Stretch (Aldehyde): A strong, sharp absorption band around $1690\text{-}1710\text{ cm}^{-1}$ . [8]C-H Stretch (Aldehyde): Two weak bands often visible around $2720$ and $2820\text{ cm}^{-1}$ . Aromatic C=C/C=N Stretch: Medium to strong bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.
Mass Spectrometry	Molecular Ion ( $\text{M}^+$ ): A peak at $m/z = 147$ corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition $\text{C}_8\text{H}_5\text{NO}_2$ .

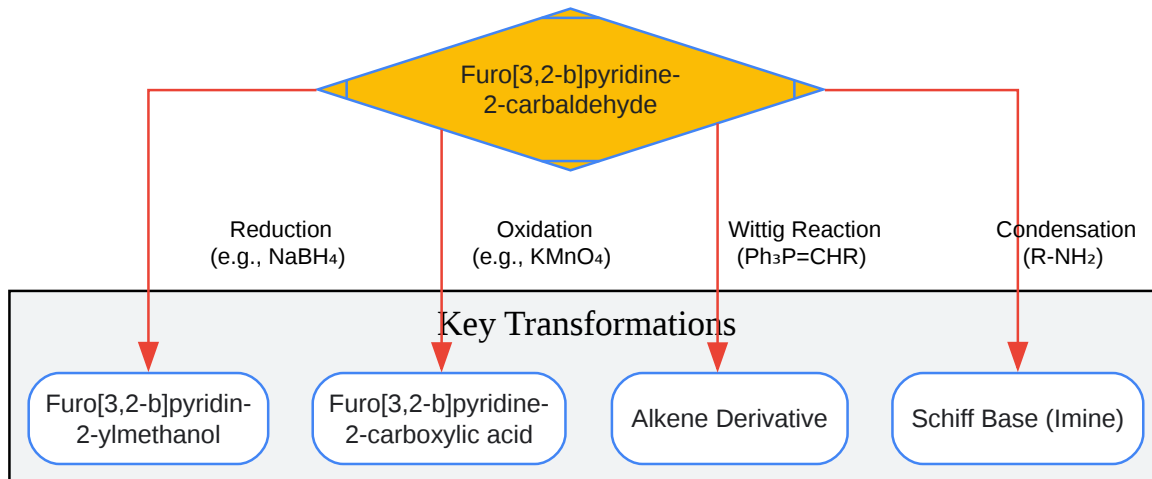
## Chemical Reactivity

The reactivity of **Furo[3,2-b]pyridine-2-carbaldehyde** is dominated by the aldehyde functional group, which is a versatile handle for further synthetic transformations. The heterocyclic core itself can also participate in certain reactions, although it is generally less reactive than the aldehyde.

### Key Reactions:

- **Nucleophilic Addition:** The aldehyde carbonyl is electrophilic and readily undergoes attack by nucleophiles. This includes:

- Reduction: Reduction with agents like sodium borohydride ( $\text{NaBH}_4$ ) will yield the corresponding alcohol, Furo[3,2-b]pyridin-2-ylmethanol.
- Oxidation: Oxidation with reagents like potassium permanganate ( $\text{KMnO}_4$ ) or silver oxide ( $\text{Ag}_2\text{O}$ ) will produce Furo[3,2-b]pyridine-2-carboxylic acid.
- Condensation Reactions: Reaction with primary amines yields Schiff bases (imines), which are important intermediates and ligands.[9] Condensation with active methylene compounds (e.g., malonates, hippuric acid) can be used to extend the carbon chain.[7]
- Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, providing a powerful method for  $\text{C}=\text{C}$  bond formation.
- Reactions on the Ring: The pyridine ring can undergo N-oxidation or quaternization. Electrophilic aromatic substitution on the ring system is also possible, though the position will be directed by the combined electronic effects of the fused rings and the aldehyde substituent.



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*Reactivity of the Aldehyde Moiety.*

## Applications in Drug Discovery

The furo[3,2-b]pyridine scaffold is recognized as a valuable framework in medicinal chemistry. [10] Its derivatives have been investigated for a wide range of therapeutic targets, particularly

in oncology. The 2-carbaldehyde derivative serves as a crucial intermediate for synthesizing libraries of compounds for biological screening.

- **Kinase Inhibition:** The furo[3,2-b]pyridine core has been successfully employed to develop potent and highly selective inhibitors of various protein kinases, such as cdc-like kinases (CLKs).<sup>[11]</sup> Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs.<sup>[1]</sup> The aldehyde group can be elaborated into diverse functionalities to probe the binding pockets of different kinases.
- **Signaling Pathway Modulation:** Derivatives of this scaffold have been identified as modulators of critical cellular signaling pathways, including the Hedgehog pathway.<sup>[11]</sup> The Hedgehog pathway is essential during embryonic development and its aberrant activation is implicated in several types of cancer.
- **Anticancer Agents:** Fused pyridone heterocycles, including isomers like furo[2,3-b]pyridines, have demonstrated significant cytotoxic activity against cancer cell lines.<sup>[12]</sup> By synthesizing derivatives from **Furo[3,2-b]pyridine-2-carbaldehyde**, new compounds can be developed and tested for their potential as anticancer therapeutics.

## Conclusion

**Furo[3,2-b]pyridine-2-carbaldehyde** is a heterocyclic compound of significant synthetic value. Its core physicochemical properties, established synthetic routes, and versatile chemical reactivity make it an important building block for the development of novel compounds. Its primary application lies in medicinal chemistry, where the furo[3,2-b]pyridine scaffold has proven to be a privileged structure for targeting key enzymes and signaling pathways implicated in cancer and other diseases. This guide provides a foundational resource for scientists aiming to leverage this compound in their research and development endeavors.

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